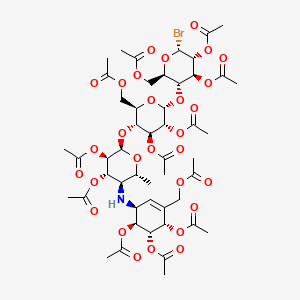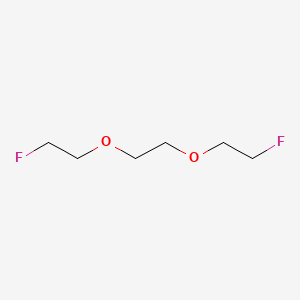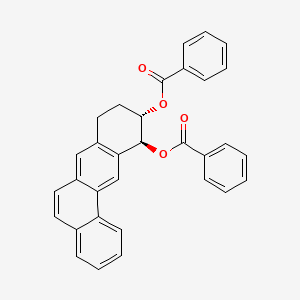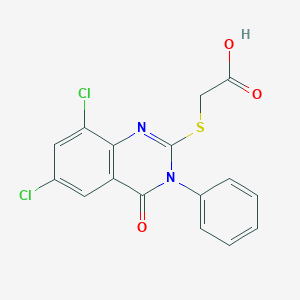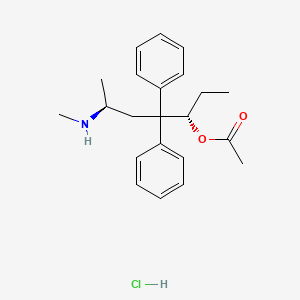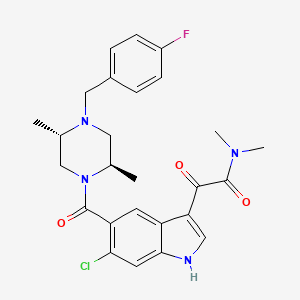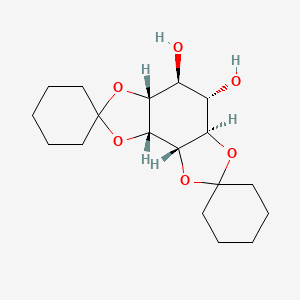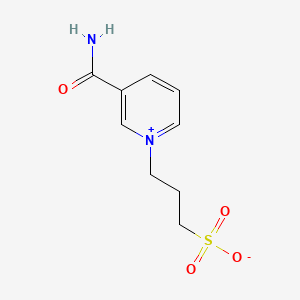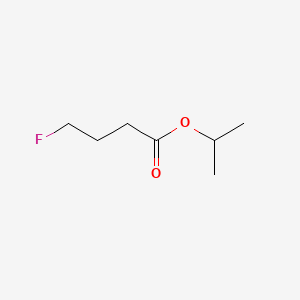
Butyric acid, 4-fluoro-, isopropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyric acid, 4-fluoro-, isopropyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from butyric acid, which is known for its strong, unpleasant smell, and isopropyl alcohol. The addition of a fluorine atom to the butyric acid structure modifies its chemical properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 4-fluoro-, isopropyl ester typically involves the esterification of 4-fluorobutyric acid with isopropyl alcohol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water as a byproduct . The general reaction can be represented as:
4-Fluorobutyric acid+Isopropyl alcoholH2SO4Butyric acid, 4-fluoro-, isopropyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically carried out under reflux to ensure complete conversion of the reactants .
Analyse Chemischer Reaktionen
Types of Reactions
Butyric acid, 4-fluoro-, isopropyl ester can undergo various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the ester can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products
Hydrolysis: 4-Fluorobutyric acid and isopropyl alcohol.
Reduction: 4-Fluorobutanol.
Substitution: Various substituted butyric acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butyric acid, 4-fluoro-, isopropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes due to the presence of the fluorine atom, which can influence biological activity.
Medicine: Investigated for its potential use in drug development, particularly in modifying the pharmacokinetic properties of active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor
Wirkmechanismus
The mechanism of action of butyric acid, 4-fluoro-, isopropyl ester involves its interaction with various molecular targets. The ester can be hydrolyzed in biological systems to release 4-fluorobutyric acid and isopropyl alcohol, which can then participate in metabolic pathways. The fluorine atom can influence the compound’s reactivity and interaction with enzymes, potentially altering its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyric acid, isopropyl ester: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-Fluorobutyric acid, ethyl ester: Similar structure but with an ethyl group instead of an isopropyl group, affecting its reactivity and applications.
Butyric acid, methyl ester: Another ester of butyric acid with different physical and chemical properties due to the methyl group.
Uniqueness
The presence of the fluorine atom in butyric acid, 4-fluoro-, isopropyl ester makes it unique compared to other butyric acid esters. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological systems, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
63904-97-2 |
|---|---|
Molekularformel |
C7H13FO2 |
Molekulargewicht |
148.18 g/mol |
IUPAC-Name |
propan-2-yl 4-fluorobutanoate |
InChI |
InChI=1S/C7H13FO2/c1-6(2)10-7(9)4-3-5-8/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
FKRKAHYJNPEEPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)CCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-5-[(4R,5S,6R)-5-[(4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13413754.png)
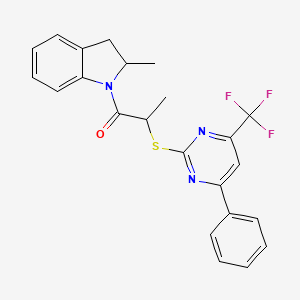
![(3aR,4R,6E,8S,10E,11aR)-4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B13413757.png)
